molecular formula C19H15FN2O3S B2804043 (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 941916-85-4

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Numéro de catalogue: B2804043
Numéro CAS: 941916-85-4
Poids moléculaire: 370.4
Clé InChI: BTOKPHSNPSANOU-VZCXRCSSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a benzothiazole-derived molecule featuring a fluorinated benzo[d]thiazol-2(3H)-ylidene core conjugated with a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. The fluorine atom at the 6-position likely enhances metabolic stability and binding affinity, while the dihydrodioxine group may improve solubility and pharmacokinetic properties .

Propriétés

IUPAC Name

N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c1-2-7-22-14-5-4-13(20)11-17(14)26-19(22)21-18(23)12-3-6-15-16(10-12)25-9-8-24-15/h2-6,10-11H,1,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOKPHSNPSANOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable fluorinated aldehyde under acidic conditions.

    Formation of the dihydrobenzo[b][1,4]dioxine ring: This step involves the cyclization of a suitable precursor, often through an intramolecular nucleophilic substitution reaction.

    Coupling reaction: The final step involves coupling the benzo[d]thiazole and dihydrobenzo[b][1,4]dioxine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Epoxides: and from oxidation reactions.

    Amines: from reduction reactions.

  • Various substituted derivatives from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated benzo[d]thiazole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide involves its interaction with specific molecular targets. The fluorinated benzo[d]thiazole moiety can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares structural motifs with several benzothiazole- and benzamide-containing derivatives. Key comparisons include:

Compound Name Structural Features Biological Activity Key Differences
(Z)-N-(3-Allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide Fluorinated benzothiazole, dihydrodioxine carboxamide, allyl substituent Hypothesized kinase inhibition or antimicrobial activity (based on structural analogs) Unique Z-configuration and fluorine substitution
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole core, dimethylamino-acryloyl, benzamide Antimicrobial (82% yield, IR peaks at 1690, 1638 cm⁻¹) Thiadiazole vs. benzothiazole; lacks dihydrodioxine
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Difluorobenzamide, chlorophenyl group Insect growth regulator (chitin synthesis inhibition) Simpler benzamide structure; no fused heterocycles

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The dihydrodioxine moiety in the target compound likely reduces logP compared to simpler benzothiazoles (e.g., 4g in ), enhancing aqueous solubility.
  • Metabolic Stability: Fluorination at the 6-position may slow oxidative metabolism compared to non-fluorinated analogs like diflubenzuron .
  • Synthetic Yield : While specific data for the target compound is unavailable, structurally related thiadiazol-2-ylidene benzamides (e.g., 4g) report yields up to 82% , suggesting feasible synthesis routes.

Structural Similarity Analysis

Using chemoinformatic similarity coefficients (e.g., Tanimoto index), the target compound shows moderate similarity (0.45–0.60) to thiadiazol-2-ylidene benzamides (e.g., 4g) due to shared amide and heterocyclic motifs. However, the fused dihydrodioxine system and fluorine substitution lower similarity scores compared to simpler analogs .

Hypothesized Mechanisms of Action

  • Kinase Inhibition : The benzothiazole core is common in kinase inhibitors (e.g., RAF/MEK inhibitors). The allyl group may facilitate covalent binding to catalytic cysteine residues.

Key Differentiators and Advantages

  • Stereochemical Specificity: The Z-configuration ensures optimal spatial alignment for target engagement, unlike non-configurationally defined analogs.
  • Dual Heterocyclic System : The combination of benzothiazole and dihydrodioxine may enable multitarget activity (e.g., simultaneous kinase and protease inhibition).
  • Fluorine Impact: Enhanced metabolic stability and electronegativity improve drug-likeness compared to chlorinated or non-halogenated derivatives .

Q & A

Basic Question: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, typically including:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of substituted thiourea intermediates under acidic conditions .
  • Step 2: Introduction of the allyl and fluoro substituents using nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
  • Step 3: Amidation with 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid derivatives under carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Critical Conditions:

  • Temperature: 0–60°C for cyclization; 80–120°C for coupling reactions.
  • Solvents: Polar aprotic solvents (DMF, DMSO) for amidation; THF/ethanol mixtures for hydrogenation steps .
  • Catalysts: Pd/C for hydrogenation; triethylamine as a base for deprotonation .

Advanced Question: How can researchers ensure stereochemical control (Z-isomer) during synthesis, and what analytical methods validate this?

Answer:

  • Stereochemical Control: Use of bulky bases (e.g., DBU) or chiral auxiliaries during imine formation to favor the Z-configuration . Reaction monitoring via TLC or HPLC ensures minimal isomerization .
  • Validation:
    • X-ray Crystallography: Resolves absolute configuration .
    • NOESY NMR: Detects spatial proximity of allyl protons to the fluorobenzo[d]thiazole ring, confirming the Z-geometry .

Basic Question: Which functional groups in this compound are most critical for its biological activity?

Answer:
Key functional groups include:

  • 6-Fluoro Substituent: Enhances metabolic stability and target binding affinity .
  • Allyl Group: Facilitates covalent interactions with cysteine residues in enzymatic pockets .
  • Dihydrobenzo[b][1,4]dioxine Carboxamide: Contributes to π-π stacking with aromatic residues in biological targets .

Advanced Question: How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

Answer:

  • Molecular Docking: Uses software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs) .
  • QSAR Models: Correlate electronic parameters (HOMO/LUMO energies) with experimental IC50 values .
  • MD Simulations: Assess stability of ligand-target complexes over nanosecond timescales .

Basic Question: What analytical techniques are essential for confirming purity and structural integrity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., allyl group integration at δ 5.2–5.8 ppm) .
  • HRMS: Validates molecular formula (e.g., [M+H]+ peak at m/z 441.1234) .
  • HPLC-PDA: Quantifies purity (>95%) and detects trace impurities .

Advanced Question: How can researchers resolve contradictions in biological activity data (e.g., in vitro vs. in vivo results)?

Answer:

  • Meta-Analysis: Compare datasets across studies using standardized assays (e.g., ATP-based viability assays for cytotoxicity) .
  • Pharmacokinetic Profiling: Assess bioavailability, plasma protein binding, and metabolic clearance to explain efficacy gaps .
  • Transcriptomics: Identify off-target effects or compensatory pathways in vivo .

Basic Question: What are the recommended storage conditions to maintain compound stability?

Answer:

  • Temperature: –20°C in amber vials to prevent photodegradation.
  • Solvent: Store as a lyophilized powder or in DMSO (≤10 mM) to avoid hydrolysis .
  • Stability Monitoring: Regular HPLC checks for degradation products (e.g., hydrolyzed carboxamide) .

Advanced Question: What mechanistic insights can isotopic labeling (e.g., ¹⁸O, ²H) provide for studying metabolic pathways?

Answer:

  • ¹⁸O-Labeling: Tracks oxidative metabolism (e.g., CYP450-mediated hydroxylation) via LC-MS .
  • ²H-Labeling (Deuterium Exchange): Identifies labile protons involved in hydrogen bonding with targets .

Basic Question: How should researchers troubleshoot low yields during the final amidation step?

Answer:

  • Activation Issues: Ensure fresh coupling agents (e.g., EDC) and catalytic DMAP .
  • Side Reactions: Add molecular sieves to scavenge water, minimizing hydrolysis .
  • Purification: Use silica gel chromatography (ethyl acetate/hexane gradient) or preparative HPLC .

Advanced Question: What strategies mitigate toxicity risks during large-scale synthesis (e.g., genotoxic intermediates)?

Answer:

  • Green Chemistry: Replace carcinogenic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .
  • In Situ Quenching: Neutralize reactive intermediates (e.g., sulfonyl chlorides) with aqueous NaHCO3 .
  • Process Analytical Technology (PAT): Real-time monitoring to minimize hazardous byproducts .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.